molecular formula C31H37NO4 B3111706 Fexofenadine Impurity F CAS No. 185066-33-5

Fexofenadine Impurity F

Cat. No.: B3111706
CAS No.: 185066-33-5
M. Wt: 487.6 g/mol
InChI Key: LJRYMPSOYXBUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fexofenadine Impurity F is an impurity of Fexofenadine . It is also known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid . Fexofenadine, a H1R antagonist, is an anti-allergic agent used in seasonal allergic rhinitis and chronic idiopathic urticarial .


Synthesis Analysis

The synthetic approach for the preparation of Fexofenadine involves the reduction of a carboxylate derivative, followed by hydrolysis with a base, for example, alkali metal hydroxides, to get the carboxylic acid derivative Fexofenadine . An alternative synthesis of Fexofenadine starting from readily available and cheap starting materials was developed. The 8-step synthesis allowed obtaining Fexofenadine in 59% overall yield .


Molecular Structure Analysis

The molecular formula of this compound is C31H37NO4 . The molecular weight is 487.6 g/mol . The InChI is InChI=1S/C18H21NO/c20-18 (15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2 .


Chemical Reactions Analysis

Fexofenadine Hydrochloride is synthesized using two key raw materials Methyl-2-(4-(4-chlorobutanoyl) phenyl)-2-methylpropanoate (KRM-I) and Diphenyl-4-piperiridinemethanol (KRM-II) . Fexofenadine HCl was found to degrade significantly in oxidative stress conditions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 487.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 10 . The Exact Mass is 487.27225866 g/mol . The Monoisotopic Mass is 487.27225866 g/mol . The Topological Polar Surface Area is 81 Ų .

Scientific Research Applications

Bioanalytical Methods for Fexofenadine

Fexofenadine (FEX) is extensively utilized for its therapeutic benefits and serves as a model for investigating drug-drug interactions due to its unique disposition via drug transporters. A variety of bioanalytical methods have been developed to support its use in pharmacokinetic, drug-drug interaction, and mechanistic studies, offering comprehensive information on extraction methodologies, assay conditions, and detection systems (M. Yao & N. Srinivas, 2012).

Pharmacokinetics and Anti-inflammatory Properties

Fexofenadine's pharmacokinetic aspects, such as absorption, elimination, and excretion, are crucial for designing zwitterionic compounds to combat cardiotoxicity and other issues related to basic and lipophilic molecules. It has negligible hepatic metabolism in humans and is mainly excreted unchanged, making it an interesting molecule for oral drug use. Additionally, fexofenadine has been shown to impact inflammatory mediators beyond histamine, potentially benefiting the inflammatory responses of acute allergic reactions (Chen Chen, 2007).

Drug Interactions and Juice Effects

Research has identified a new type of food-drug interaction where fruit juices can reduce the oral bioavailability of fexofenadine through inhibition of uptake transport, particularly focusing on the role of organic anion-transporting polypeptides (OATPs) in this process. This interaction can significantly affect the drug's efficacy, underscoring the importance of understanding these dynamics for clinical applications (D. Bailey, 2010).

Clinical Pharmacokinetics of Enantiomers

Fexofenadine is administered as a racemic mixture of enantiomers, with differences in their pharmacokinetics influenced by stereoselectivity for affinity to drug transporters. Understanding these differences is crucial for optimizing therapeutic strategies and may contribute to the development of more effective antihistamine treatments (Y. Akamine & M. Miura, 2018).

Efficacy in Allergic Diseases

Fexofenadine has been evaluated for its efficacy in treating seasonal allergic rhinitis and chronic idiopathic urticaria, showcasing its capability to relieve symptoms effectively. It does not cross the blood-brain barrier, making it free from sedative effects associated with first-generation antihistamines. This property, along with its anti-inflammatory effects, underscores its potential for broader therapeutic applications (K. Simpson & B. Jarvis, 2000).

Mechanism of Action

Target of Action

Fexofenadine Impurity F, like Fexofenadine, is primarily targeted towards H1 histamine receptors . These receptors play a crucial role in mediating hypersensitivity and allergic reactions .

Mode of Action

This compound acts as an inverse agonist of the H1 receptor . It binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects . This interaction helps in alleviating the symptoms of allergies.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By antagonizing the H1 receptor, it prevents the activation of this pathway, thereby inhibiting the release of inflammatory mediators and the subsequent allergic response .

Pharmacokinetics

Fexofenadine, the parent compound, is known for itsselectivity for the H1 receptor , little-to-no activity at off-targets, and its inability to cross the blood-brain barrier . These properties contribute to its effectiveness as an antihistamine and its minimal side effects .

Result of Action

The primary result of this compound’s action is the reduction of allergy symptoms . By inhibiting the activation of H1 receptors, it prevents the release of histamine and other inflammatory mediators, thereby alleviating symptoms of allergies such as sneezing, itching, and swelling .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of antihistamines like Fexofenadine can be influenced by factors such as the individual’s health status, the presence of other medications, and genetic variations .

Safety and Hazards

Fexofenadine has a positive antihistamine effect, which is probably no worse than the second-generation antihistamines. Fexofenadine probably has a favorable safety profile, which is more likely better than that of the first-generation antihistamines .

Future Directions

Fexofenadine EP Impurity F is available for purchase from SynZeal, indicating its use in research and development . The development of validated stability-indicating chromatographic methods could be a future direction .

Biochemical Analysis

Biochemical Properties

Fexofenadine Impurity F plays a significant role in biochemical reactions as a metabolite of Fexofenadine. It interacts with various enzymes and proteins, including cytochrome P450 enzymes in the liver, which are responsible for its metabolism . The interaction with these enzymes leads to the formation of this compound from Fexofenadine. Additionally, this compound exhibits antihistamine properties by selectively blocking H1 receptors, thereby inhibiting the action of histamine .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking H1 receptors, this compound prevents histamine-induced cellular responses such as inflammation and allergic reactions . This inhibition affects cell signaling pathways related to immune responses and reduces the expression of genes involved in inflammatory processes . Furthermore, this compound impacts cellular metabolism by modulating the activity of enzymes involved in histamine degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with H1 receptors. By binding to these receptors, this compound inhibits the activation of downstream signaling pathways that mediate allergic responses . This inhibition prevents the release of pro-inflammatory mediators such as cytokines and chemokines, thereby reducing inflammation . Additionally, this compound may influence gene expression by modulating transcription factors involved in immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade under oxidative stress . Long-term studies have shown that this compound maintains its antihistamine properties over extended periods, although its efficacy may decrease with prolonged exposure to degrading conditions . These temporal effects are crucial for understanding the long-term impact of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits histamine-induced allergic reactions without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including liver toxicity and alterations in cardiac function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose of this compound in clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to its formation and elimination. It is primarily formed in the liver through the action of cytochrome P450 enzymes on Fexofenadine . Once formed, this compound undergoes further metabolism and is eventually excreted in the urine and feces . The involvement of specific enzymes and cofactors in these metabolic pathways influences the overall pharmacokinetics of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with organic anion-transporting polypeptides (OATPs) and other transporters that facilitate its uptake and distribution . These transporters play a crucial role in determining the localization and accumulation of this compound in different tissues. The distribution of this compound is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm, where it interacts with H1 receptors and other cellular components . Additionally, post-translational modifications such as phosphorylation may influence its activity and function within specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.

Properties

IUPAC Name

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37NO4/c1-23(30(34)35)24-14-16-25(17-15-24)29(33)13-8-20-32-21-18-28(19-22-32)31(36,26-9-4-2-5-10-26)27-11-6-3-7-12-27/h2-7,9-12,14-17,23,28-29,33,36H,8,13,18-22H2,1H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRYMPSOYXBUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fexofenadine Impurity F
Reactant of Route 2
Fexofenadine Impurity F
Reactant of Route 3
Fexofenadine Impurity F
Reactant of Route 4
Reactant of Route 4
Fexofenadine Impurity F
Reactant of Route 5
Fexofenadine Impurity F
Reactant of Route 6
Fexofenadine Impurity F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.